molecular formula C26H22N2O B5061600 1,3,3-TRIMETHYL-1'-OXA-4'-AZASPIRO[INDOLE-2,2'-TETRAPHENE]

1,3,3-TRIMETHYL-1'-OXA-4'-AZASPIRO[INDOLE-2,2'-TETRAPHENE]

Cat. No.: B5061600
M. Wt: 378.5 g/mol
InChI Key: SYDHXNUFWICOGV-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the spirooxazine family, which is characterized by its photochromic behavior, meaning it can change color when exposed to light. This property makes it valuable in applications such as optical switches, smart colorants, and molecular electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] typically involves a multi-step process. One common method includes the condensation of indoline derivatives with naphthoxazine compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. Solvents like toluene or benzene are often used to dissolve the reactants, and the reaction mixture is typically heated to promote the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroxy derivatives .

Scientific Research Applications

1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] primarily involves its photochromic behavior. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the spirooxazine structure, allowing it to switch between different states . The molecular targets and pathways involved in this mechanism are primarily related to its interaction with light and the resulting electronic transitions within the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-1’-oxa-4’-azaspiro[indole-2,2’-tetraphene] stands out due to its unique structural properties that allow for a broader range of applications, particularly in fields requiring precise control over photochromic behavior. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1,3,3-trimethylspiro[indole-2,3'-naphtho[2,3-f][1,4]benzoxazine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-25(2)21-10-6-7-11-22(21)28(3)26(25)16-27-24-20-15-18-9-5-4-8-17(18)14-19(20)12-13-23(24)29-26/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDHXNUFWICOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC6=CC=CC=C6C=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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